molecular formula C8H7BrN2 B8752522 (4-Bromo-3-methylphenyl)cyanamide CAS No. 921631-71-2

(4-Bromo-3-methylphenyl)cyanamide

Cat. No.: B8752522
CAS No.: 921631-71-2
M. Wt: 211.06 g/mol
InChI Key: ZGNDVVUQDQPDIX-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)cyanamide is a synthetic cyanamide derivative characterized by a bromine atom and a methyl group substituted on the phenyl ring. Cyanamides, in general, are known for their roles as precursors in organic synthesis, nitrification inhibitors, and bioactive agents . The bromine and methyl substituents may influence its reactivity, solubility, and biological activity compared to simpler cyanamides like calcium cyanamide or neutral cyanamide (CAS 420-04-2) .

Properties

CAS No.

921631-71-2

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

(4-bromo-3-methylphenyl)cyanamide

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(11-5-10)2-3-8(6)9/h2-4,11H,1H3

InChI Key

ZGNDVVUQDQPDIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of (4-Bromo-3-methylphenyl)cyanamide relative to structurally or functionally related cyanamide compounds:

Property This compound Calcium Cyanamide (CAS 156-62-7) Neutral Cyanamide (CAS 420-04-2) Plant-Derived Cyanamide
Structure Aromatic cyanamide with Br/CH₃ substituents CaNCN (inorganic salt) H₂NCN (neutral molecule) Biosynthesized from L-canavanine
Applications Potential agrochemical/pharmaceutical uses Soil fumigant, nitrogen fertilizer Organic synthesis, nitrification inhibition Natural defense compound in plants
Toxicity Limited data; likely influenced by aromatic substituents Severe irritant (skin, eyes, respiratory) Moderate toxicity (acute exposure risks) Low toxicity in natural concentrations
Environmental Behavior Bromine may increase persistence Hydrolyzes to cyanamide/urea in soil High mobility in water systems Biodegradable via plant metabolism
Regulatory Status Not explicitly regulated Classified as hazardous (DOT 4.3) PMT/vPvM assessment under REACH Not regulated (natural occurrence)

Key Findings:

  • Structural Influence on Reactivity : The bromine and methyl groups in this compound likely enhance its stability and lipophilicity compared to calcium cyanamide, which readily hydrolyzes in soil to release cyanamide . This structural difference may reduce its utility as a soil fumigant but improve its suitability for targeted applications, such as enzyme inhibition.
  • Toxicity Profile: Unlike calcium cyanamide—a known irritant and explosion hazard —the aromatic substituents in this compound may mitigate acute toxicity by reducing reactivity with water or biological tissues. However, brominated compounds often raise concerns about bioaccumulation .
  • Biosynthetic Contrast : Plant-derived cyanamides, such as those in Vicia villosa, are biosynthesized from L-canavanine and localized in leaves . In contrast, synthetic cyanamides like this compound lack natural metabolic pathways, necessitating careful environmental risk assessment.

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